[3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate
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Overview
Description
[3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the chromen-4-one core, which is further acetylated. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction mixture is usually heated under reflux to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
[3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chlorophenyl)-4-oxochromen-7-yl] acetate
- [3-(4-Methylphenyl)-4-oxochromen-7-yl] acetate
- [3-(4-Nitrophenyl)-4-oxochromen-7-yl] acetate
Uniqueness
Compared to similar compounds, [3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVCZRJCMIOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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